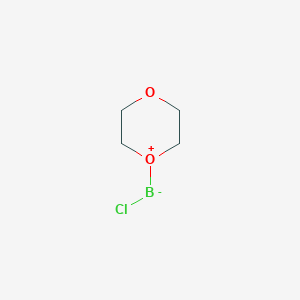

Mono-chloroboranedioxane

Description

Mono-chloroboranedioxane is a hypothetical or lesser-documented compound hypothesized to consist of a dioxane backbone (a six-membered cyclic ether) substituted with a boron atom and a chlorine substituent. Chlorinated dioxins (e.g., TCDD) are well-studied for their environmental persistence and toxicity , while boron-containing compounds (e.g., boronic esters) are known for applications in organic synthesis and materials science . This compound may occupy a niche between these classes, though experimental validation is required.

Properties

CAS No. |

235420-96-9 |

|---|---|

Molecular Formula |

C4H8BClO2 |

Molecular Weight |

134.37 g/mol |

InChI |

InChI=1S/C4H8BClO2/c6-5-8-3-1-7-2-4-8/h1-4H2 |

InChI Key |

HEBBTPKIBSKMOK-UHFFFAOYSA-N |

SMILES |

[B-]([O+]1CCOCC1)Cl |

Canonical SMILES |

[B-]([O+]1CCOCC1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorinated Dibenzo-p-dioxins (CDDs)

Chlorinated dibenzodioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), share a similar dioxane-like backbone but are fused with aromatic rings. Key distinctions include:

- Electrophilic Reactivity: CDDs exhibit high stability due to aromatic conjugation, whereas Mono-chloroboranedioxane’s boron atom may introduce Lewis acidity, enabling coordination chemistry .

- Toxicity: CDDs activate the aryl hydrocarbon receptor (AhR), causing carcinogenic effects. This compound’s toxicity profile is unknown but could differ due to boron’s unique biochemistry.

Chlorinated Cyclic Ethers

Compounds like monochloroethylene () and chlorinated solvents demonstrate varying reactivity:

- Polarity: Chlorine substituents increase polarity, enhancing solubility in polar solvents. Boron’s electron deficiency in this compound may further amplify this effect.

- Environmental Fate: Chlorinated ethers often resist biodegradation.

Boron-Containing Compounds

Boron analogs, such as boronic acids and monochlorobimane (CAS 76421-73-3, ), highlight boron’s versatility:

- Synthetic Utility: Boronic acids are pivotal in Suzuki-Miyaura couplings. This compound could serve as a boron source in cross-coupling reactions if stabilized.

- Spectroscopic Features: Boron’s NMR-active isotopes (¹⁰B, ¹¹B) would aid structural characterization, as seen in monochlorobimane’s analysis via NMR and MALDI-TOF .

Hypothetical Data Tables

Table 1: Comparative Physicochemical Properties

*Estimates based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.